molecular formula C10H12Cl2N2O2 B4700560 2-(2,3-dichlorophenoxy)butanohydrazide

2-(2,3-dichlorophenoxy)butanohydrazide

Cat. No.: B4700560
M. Wt: 263.12 g/mol
InChI Key: TVJBESURPBJTNF-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)butanohydrazide is a synthetic organic compound characterized by a butanoyl hydrazide backbone linked to a 2,3-dichlorophenoxy group. This structure combines a chlorinated aromatic moiety with a hydrazide functional group, which is known to enhance biological activity in agrochemical and pharmaceutical contexts . While direct literature on this specific compound is sparse, its structural analogs—such as acetohydrazides and propionohydrazides—have been studied for their herbicidal, fungicidal, and plant growth-regulating properties . The presence of chlorine atoms at the 2,3-positions on the phenoxy ring likely influences its reactivity, solubility, and environmental persistence compared to other isomers (e.g., 2,4- or 2,6-dichloro substitutions) .

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-2-7(10(15)14-13)16-8-5-3-4-6(11)9(8)12/h3-5,7H,2,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJBESURPBJTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2-(2,3-dichlorophenoxy)butanohydrazide with key analogs based on chain length, chlorine substitution patterns, and applications:

Compound Name Molecular Formula Chlorine Substituents Chain Length Key Applications Hazards/Regulatory Status
This compound C₁₀H₁₁Cl₂N₂O₂ 2,3-dichloro Butanoyl Research (potential herbicide) Limited data; inferred handling precautions
2-(2,3-Dichlorophenoxy)acetohydrazide C₈H₇Cl₂N₂O₂ 2,3-dichloro Acetyl Industrial research Requires ventilation, protective gear
2-(2,4-Dichlorophenoxy)propionic acid C₉H₈Cl₂O₃ 2,4-dichloro Propionyl Herbicide (historical use) Carcinogen; restricted in EU since 1997
[2-(2,6-Dichlorophenoxy)ethyl]hydrazine C₈H₁₀Cl₂N₂O 2,6-dichloro Ethyl Pharmaceutical intermediate Limited toxicity data
Key Observations:
  • Chlorine Substitution: The 2,3-dichloro configuration distinguishes it from 2,4- or 2,6-dichloro isomers. For example, 2,4-dichlorophenoxy derivatives (e.g., 2,4-D) are potent herbicides but exhibit higher carcinogenic risk , while 2,6-dichloro analogs are less studied in agrochemical contexts .
  • Regulatory Status: Unlike 2-(2,4-dichlorophenoxy)propionic acid, which is heavily restricted due to groundwater contamination risks , 2,3-dichloro derivatives lack comprehensive regulatory data, warranting caution in handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dichlorophenoxy)butanohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dichlorophenoxy)butanohydrazide

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